

detailed experimental protocol for Henry condensation of vanillin and nitromethane

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Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitroviny)phenol

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Application Note and Protocol: Henry Condensation of Vanillin and Nitromethane

Introduction

The Henry reaction, or nitroaldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.^{[1][2][3]} This reaction is a valuable tool in organic synthesis for the formation of β -nitro alcohols, which are versatile intermediates that can be readily converted into other functional groups such as nitroalkenes, amino alcohols, and α -hydroxy carboxylic acids.^{[1][4][5]} This application note provides a detailed experimental protocol for the Henry condensation of vanillin with nitromethane to synthesize 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethanol, which can be subsequently dehydrated to the corresponding nitrostyrene. Various catalytic systems and reaction conditions are presented to offer flexibility depending on available resources and desired outcomes.

Reaction Scheme

The overall reaction involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane in the presence of a base catalyst to form the β -nitro alcohol, which can then undergo dehydration to yield the nitrostyrene derivative.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and solvent system significantly influences the reaction's yield and duration. Below is a summary of different reported methods for the Henry condensation of vanillin and nitromethane.

| Catalyst | Solvent | Reactant s Ratio (Vanillin: Nitrometh ane) | Temperat ure (°C) | Reaction Time | Yield (%) | Referenc e |
|---------------------|-------------|--|----------------------|------------------|------------------|---------------|
| n- Butylamine | Methanol | 1 : 1.1 (molar) | Ambient | 1-2 hours | 54 | [6] |
| Ethylenedi amine | Ethanol | 1 : 1 (molar) | 15-20 | 1 week | 92 | [7] |
| Methylamin e | Methanol | 1 : 1.5 (molar) | Not specified | Not specified | Good yields | [8] |
| Ammonium Acetate | Acetic Acid | 1 : 1.6 (molar) | Reflux | 2 hours | Not specified | [8] |
| Ammonium Acetate | Acetic Acid | Not specified | 40-50 | 45 minutes | Not specified | [7] |

Experimental Protocols

Below are detailed protocols for the Henry condensation of vanillin and nitromethane using different catalytic systems.

Protocol 1: Using n-Butylamine as a Catalyst

This protocol is adapted from a procedure with a reported yield of 54%.[\[6\]](#)

- Materials:

- Vanillin (10 g)
- Nitromethane (3.4 mL)

- Methanol (~15 mL)
- n-Butylamine (0.50 g)
- 0.1 M Hydrochloric acid
- Distilled water

- Procedure:
 - In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.
 - Add 3.4 mL of nitromethane to the solution and swirl to mix.
 - Add 0.50 g of n-butylamine to the mixture. The solution will turn yellow and then red.
 - Cap the flask and allow the mixture to stand at room temperature for 1-2 hours, during which a solid red mass will form.[6]
 - Break up the solid mass and add 5 mL of methanol.
 - Filter the solid using a Buchner funnel and wash with approximately 100 mL of 0.1 M HCl.
 - Recrystallize the crude product from hot methanol (~150 mL).
 - Filter the crystals, wash with cold 0.1 M HCl, followed by cold distilled water.
 - Air-dry the final product.

Protocol 2: Using Ethylenediamine as a Catalyst

This protocol is reported to have a high yield of 92%.[\[7\]](#)

- Materials:

- Vanillin (5 g)
- Nitromethane (2 g)

- Ethanol (5 mL)
- Ethylenediamine (2 drops)
- Procedure:
 - Combine 5 g of vanillin, 2 g of nitromethane, and 5 mL of ethanol in a flask.
 - Add 2 drops of ethylenediamine to the mixture.
 - Allow the mixture to stand in the dark at 15-20°C for one week.
 - Yellow crystals of the product will separate out.
 - Filter the crystals and wash with a small amount of cold ethanol.

Protocol 3: Microwave-Assisted Synthesis using Ammonium Acetate

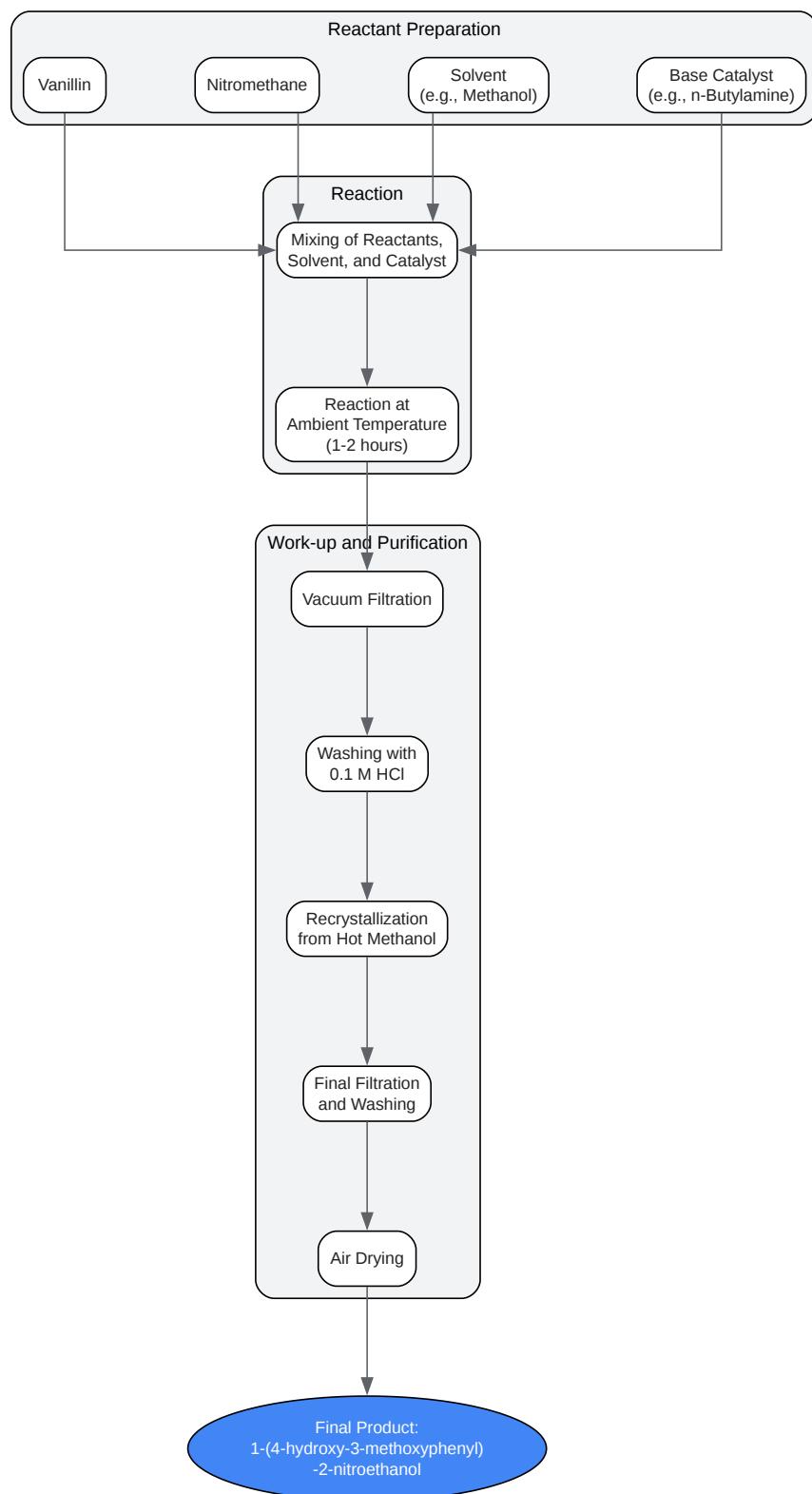
This method utilizes microwave irradiation to accelerate the reaction.[9]

- Materials:
 - Vanillin (5 g)
 - Nitroethane (can be substituted with nitromethane, adjust stoichiometry)
 - Anhydrous ammonium acetate (2 g)
 - Glacial acetic acid (10 mL)
 - Ice
 - Cold water
- Procedure:
 - In a 100 mL flask, combine 5 g of vanillin and the stoichiometric equivalent of nitromethane.

- Add 2 g of anhydrous ammonium acetate, followed by 10 mL of glacial acetic acid.
- Cover the flask and place it in a microwave oven.
- Microwave in short bursts at low power (e.g., 100 W), ensuring the liquid gets hot but does not boil.[9]
- Continue for a total microwave exposure time of about 7 minutes over a 30-minute period.
- Allow the reaction mixture to cool slightly, then pour it over 35 g of ice in a beaker.
- Stir the mixture well and rinse the reaction flask with 10 mL of cold water, adding the rinse to the beaker.
- The product should crystallize as a yellow precipitate.
- Filter the precipitate and wash with cold water.

Mandatory Visualization

Experimental Workflow for Henry Condensation of Vanillin and Nitromethane

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